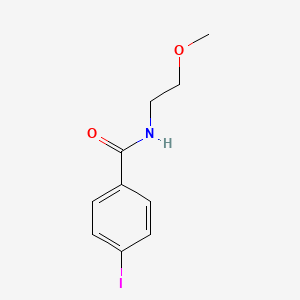
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-fluorobenzamide, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including neurobiology, pharmacology, and medicinal chemistry.
Mécanisme D'action
DAAO inhibitor works by inhibiting the activity of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids to produce hydrogen peroxide and the corresponding alpha-keto acid. By inhibiting DAAO, DAAO inhibitor prevents the production of hydrogen peroxide, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
DAAO inhibitor has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory. It has also been shown to increase the levels of glycine, an inhibitory neurotransmitter that plays a critical role in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DAAO inhibitor in lab experiments is its specificity for DAAO. This allows researchers to selectively inhibit the activity of DAAO without affecting other enzymes or processes. However, one of the major limitations of using DAAO inhibitor is its stability. It is prone to degradation and can be difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the research and development of DAAO inhibitor. One area of interest is the design and development of more stable analogs of DAAO inhibitor that can be used in a wider range of experimental conditions. Another area of interest is the identification of new therapeutic applications for DAAO inhibitor, particularly in the treatment of neurodegenerative diseases. Finally, there is a need for further research to understand the mechanism of action of DAAO inhibitor and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
DAAO inhibitor can be synthesized by a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of 2-fluorobenzoic acid with 9,10-anthraquinone in the presence of a catalyst to yield the final product. The enzymatic synthesis involves the use of D-amino acid oxidase (DAAO) to catalyze the reaction between 2-fluorobenzoic acid and D-alanine to yield DAAO inhibitor.
Applications De Recherche Scientifique
DAAO inhibitor has been extensively studied for its potential applications in various fields of scientific research. In neurobiology, it has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, it has been shown to enhance the efficacy of various drugs by increasing their bioavailability. In medicinal chemistry, it has been used as a lead compound for the design and development of novel drugs.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-18-8-4-3-7-16(18)21(26)23-12-9-10-15-17(11-12)20(25)14-6-2-1-5-13(14)19(15)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEVZFQTCLUZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5170864.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170865.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5170869.png)
![N-isopropyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5170875.png)
![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170882.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B5170898.png)
![2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B5170908.png)
![N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5170923.png)

![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5170979.png)